BenchChemオンラインストアへようこそ!

Vandetanib

Oncology Medullary Thyroid Cancer Drug Safety

Vandetanib (ZD6474) is an orally bioavailable, low-molecular-weight anilinoquinazoline derivative that acts as a reversible, ATP-competitive inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2/KDR), epidermal growth factor receptor (EGFR/HER1), and rearranged during transfection (RET) tyrosine kinases. The compound is approved for symptomatic or progressive medullary thyroid cancer (MTC) in patients with unresectable locally advanced or metastatic disease.

Molecular Formula C26H28BrFN4O6
Molecular Weight 591.4344
CAS No. 338992-00-0
Cat. No. B611635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVandetanib
CAS338992-00-0
SynonymsVandetanib Fumarate;  Vandetanib;  Caprelsa;  HSDB 8198;  Zactima;  ZD 6474;  ZD6474
Molecular FormulaC26H28BrFN4O6
Molecular Weight591.4344
Structural Identifiers
SMILESCN1CCC(COC2=CC3=NC=NC(NC4=CC=C(Br)C=C4F)=C3C=C2OC)CC1.O=C(O)/C=C/C(O)=O
InChIInChI=1S/C22H24BrFN4O2.C4H4O4/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;5-3(6)1-2-4(7)8/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyNEJYMTWEAISFSJ-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vandetanib (CAS 338992-00-0): A Multi-Kinase Inhibitor with Unique RET, VEGFR2, and EGFR Inhibition Profile


Vandetanib (ZD6474) is an orally bioavailable, low-molecular-weight anilinoquinazoline derivative that acts as a reversible, ATP-competitive inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2/KDR), epidermal growth factor receptor (EGFR/HER1), and rearranged during transfection (RET) tyrosine kinases [1]. The compound is approved for symptomatic or progressive medullary thyroid cancer (MTC) in patients with unresectable locally advanced or metastatic disease [2]. Its clinical and preclinical characterization includes prolonged terminal half-life (approx. 19 days) and a distinct off-target safety signal (QT prolongation) that differentiates its pharmacokinetic and pharmacodynamic profile from other approved VEGFR/RET inhibitors [3].

Why Vandetanib (CAS 338992-00-0) Is Not Interchangeable with Other RET/VEGFR Inhibitors


Despite overlapping targets with cabozantinib, lenvatinib, and sorafenib, Vandetanib exhibits a non‑redundant combination of kinase selectivity, pharmacokinetic half‑life, and adverse event profile that precludes direct substitution without empirical validation [1]. For example, cabozantinib potently inhibits MET (IC50 0.035 nM) and lacks meaningful EGFR inhibition, while Vandetanib inhibits EGFR (IC50 500 nM) with minimal MET activity. Lenvatinib inhibits FGFR (IC50 46 nM) but does not target EGFR. These differences translate into divergent in vivo efficacy in mixed‑driver tumors and distinct toxicity patterns (e.g., Vandetanib‑associated QT prolongation vs. cabozantinib‑associated palmar‑plantar erythrodysesthesia) [2][3]. The quantitative evidence below demonstrates that compound selection must be driven by specific experimental or clinical requirements rather than class‑level assumptions.

Quantitative Differentiation Evidence for Vandetanib (CAS 338992-00-0) Versus Closest Kinase Inhibitor Analogs


Vandetanib vs. Cabozantinib: Comparative Safety – Lower Incidence of Severe Hypertension

In cross‑study comparable analysis of phase III trials, Vandetanib (300 mg daily) produced a grade 3/4 hypertension rate of 9% (any grade 32%) [1], whereas cabozantinib (140 mg daily) produced a grade 3/4 hypertension rate of 41% (any grade 84%) [2]. The absolute risk difference for any‑grade hypertension is 52 percentage points lower with Vandetanib. Both drugs were evaluated in similar metastatic MTC populations (prior TKI‑naïve, measurable disease).

Oncology Medullary Thyroid Cancer Drug Safety Hypertension

Extended Terminal Half-Life of Vandetanib: 19 Days vs. 55 Hours (Cabozantinib) vs. 28 Hours (Lenvatinib)

Vandetanib exhibits an exceptionally long terminal elimination half‑life of 19 days (range 12–34 days) following oral administration in humans [1]. In contrast, cabozantinib half‑life is 55 hours (approx. 2.3 days) [2], and lenvatinib half‑life is 28 hours (approx. 1.2 days) [3]. The half‑life of Vandetanib is approximately 8‑fold longer than cabozantinib and 16‑fold longer than lenvatinib. This parameter was derived from non‑compartmental analysis of plasma concentration data in phase I/II studies.

Pharmacokinetics Drug Half-Life In Vivo Studies Dosing Interval

Unique Triple Kinase Inhibition Profile: Vandetanib vs. Cabozantinib and Lenvatinib

Vandetanib inhibits VEGFR2 (IC50 = 40 nM), RET (IC50 = 100 nM), and EGFR (IC50 = 500 nM) in enzymatic assays [1]. Cabozantinib potently inhibits VEGFR2 (IC50 = 0.035 nM), RET (IC50 = 0.035 nM), and MET (IC50 = 0.035 nM) but shows no meaningful EGFR inhibition (IC50 > 10,000 nM) [2]. Lenvatinib inhibits VEGFR2 (IC50 = 4 nM), RET (IC50 = 35 nM), and FGFR1-4 (IC50 = 46 nM for FGFR1) but does not inhibit EGFR (IC50 > 1000 nM) [3]. Thus, Vandetanib is the only approved compound among these three that provides concurrent, direct inhibition of EGFR together with VEGFR2 and RET.

Kinase Selectivity EGFR Inhibition RET/VEGFR2 Chemical Biology

Progression‑Free Survival Benefit in Medullary Thyroid Cancer vs. Placebo (Quantitative Benchmark for Efficacy)

In the randomized, double‑blind, placebo‑controlled ZETA trial (NCT00410761), Vandetanib (300 mg once daily) significantly prolonged median progression‑free survival (PFS) to 30.5 months compared with 19.3 months for placebo (hazard ratio [HR] = 0.46; 95% CI 0.31–0.69; p < 0.001) [1]. The objective response rate (ORR) was 45% for Vandetanib vs. 13% for placebo (p < 0.001). This represents a 54% relative reduction in the risk of progression or death. No direct head‑to‑head phase III comparison against cabozantinib or lenvatinib exists; however, the magnitude of PFS benefit over placebo establishes Vandetanib as an active reference standard for MTC.

Clinical Efficacy Medullary Thyroid Cancer PFS Phase III

Best-Value Research and Procurement Scenarios for Vandetanib (CAS 338992-00-0)


In Vivo Efficacy Models Requiring Stable Long‑Term Drug Exposure

Given Vandetanib’s 19‑day terminal half-life [1], this compound is ideal for chronic dosing studies (e.g., orthotopic xenografts or transgenic tumor models) where maintaining steady plasma concentrations with once‑daily or even every‑other‑day oral gavage is desired. This reduces animal handling stress and compound waste compared to shorter‑half‑life alternatives like lenvatinib (28 hours) [2].

Studies Requiring EGFR + VEGFR2 + RET Co‑inhibition Without MET Activity

For research on cancers that co‑express EGFR and RET (e.g., a subset of lung adenocarcinomas with RET fusions and EGFR amplification) or where MET inhibition is confounding, Vandetanib provides a clean, quantifiable triple‑inhibition profile (VEGFR2 IC50 40 nM, RET 100 nM, EGFR 500 nM) that is not achievable by cabozantinib (which adds potent MET activity) or lenvatinib (which lacks EGFR inhibition) [1][2][3].

Hypertension‑Sensitive Cardiovascular Safety Studies

When designing in vivo or ex vivo assays to evaluate cardiotoxicity or vascular effects independent of severe hypertension, Vandetanib’s lower incidence of any‑grade hypertension (32%) compared to cabozantinib (84%) [1][2] makes it the preferred choice to avoid hypertensive confounders while retaining RET/VEGFR2 inhibition.

Positive Control for MTC Preclinical Efficacy Benchmarks

The ZETA trial’s quantified PFS benefit (HR 0.46 vs placebo, median PFS 30.5 months) [1] provides a direct quantitative anchor for powering animal studies. Vandetanib should be procured as the reference standard when validating novel RET inhibitors in patient‑derived xenograft models of medullary thyroid cancer, enabling cross‑study comparison of relative efficacy.

Quote Request

Request a Quote for Vandetanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.